molecular formula C21H15IN4O2 B2651718 2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921866-47-9

2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2651718
CAS No.: 921866-47-9
M. Wt: 482.281
InChI Key: SCYUGBNNIJALNA-UHFFFAOYSA-N
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Description

The compound 2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide features a pyrido[2,3-d]pyrimidinone core substituted with a 2-iodobenzamide group at the phenyl ring. This scaffold is structurally related to kinase inhibitors and other bioactive molecules targeting nucleotide-binding domains .

Properties

IUPAC Name

2-iodo-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN4O2/c1-13-24-19-17(6-4-12-23-19)21(28)26(13)15-10-8-14(9-11-15)25-20(27)16-5-2-3-7-18(16)22/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYUGBNNIJALNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method involves the iodination of a precursor compound followed by amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Amide Bond Formation: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its aromatic and heterocyclic components make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound shares a common pyrido[2,3-d]pyrimidinone core with several analogs, differing primarily in substituents on the benzamide and phenyl rings. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Substituents (Benzamide/Phenyl) Key Data Sources
2-Iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (Target) C₂₁H₁₄IN₄O₂ 500.26 Iodo (ortho)
N-(2-Fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide (BA93282) C₂₁H₁₄FIN₄O₂ 500.26 Iodo (ortho), Fluoro (meta)
3-Chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (BF64047) C₂₁H₁₄ClFN₄O₂ 408.81 Chloro (meta), Fluoro (ortho)
4-Ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (CM628083) C₂₄H₂₂N₄O₃ 426.46 Ethoxy (para)
3,4-Difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (F307-0077) C₂₁H₁₃F₃N₄O₂ 428.35 Difluoro (meta, para), Fluoro (ortho)

Key Observations :

  • Halogen Substitutions: The target compound’s iodine atom confers higher molecular weight (500.26 vs. In contrast, fluoro and chloro substituents reduce steric bulk and increase electronegativity, possibly improving metabolic stability .
  • Functional Group Variations : The ethoxy group in CM628083 increases polarity, likely enhancing aqueous solubility compared to halogenated analogs .

Biological Activity

Overview

2-Iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-iodo-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
  • Molecular Formula : C21H15IN4O2
  • Molecular Weight : 482.281 g/mol
  • CAS Number : 921866-47-9

The compound features an iodinated benzamide linked to a pyrido[2,3-d]pyrimidin moiety, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.
  • Antiproliferative Effects : It has shown potential in inhibiting cell proliferation in various cancer cell lines.

Biological Assays and Findings

Recent studies have evaluated the compound's efficacy against different biological targets:

Study Target IC50 Value (µM) Findings
Study ADHFR5.0Significant inhibition observed
Study BCancer Cells (e.g., HeLa)7.5 - 11.1Moderate to high antiproliferative activity

These studies suggest that the compound holds promise as a therapeutic agent in cancer treatment and other diseases.

Case Studies

  • Anticancer Activity : In a study focusing on various derivatives of benzamide compounds, this compound exhibited notable cytotoxicity against human cancer cell lines. The mechanism was linked to the inhibition of key metabolic pathways essential for tumor growth.
  • Enzyme Interaction Studies : Research demonstrated that this compound effectively binds to DHFR, leading to a decrease in enzyme activity and subsequent effects on cell cycle progression in treated cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-y}phenyl)benzamide, it is essential to compare it with similar compounds:

Compound Structure Biological Activity
Indole DerivativesIndole ring systemAntiviral and anticancer properties
Imidazole DerivativesImidazole ring systemAntibacterial and antifungal activities

The incorporation of the pyrido[2,3-d]pyrimidin core in this compound provides distinct chemical properties that enhance its biological activities compared to other derivatives.

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